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2-Bromo-4-fluoro-3-methoxybenzoic acid

Catalog No.
S14583781
CAS No.
M.F
C8H6BrFO3
M. Wt
249.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoro-3-methoxybenzoic acid

Product Name

2-Bromo-4-fluoro-3-methoxybenzoic acid

IUPAC Name

2-bromo-4-fluoro-3-methoxybenzoic acid

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

InChI

InChI=1S/C8H6BrFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

ZTEKBDYLZIQYGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)C(=O)O)F

2-Bromo-4-fluoro-3-methoxybenzoic acid is an organic compound characterized by the molecular formula C8H6BrFO3C_8H_6BrFO_3 and a molecular weight of approximately 249.04 g/mol. This compound is a derivative of benzoic acid, featuring a bromine atom at the second position, a fluorine atom at the fourth position, and a methoxy group at the third position of the benzene ring. It is typically encountered as a solid with a melting point ranging from 167°C to 169°C and is soluble in polar solvents such as water and methanol .

2-Bromo-4-fluoro-3-methoxybenzoic acid is versatile in its chemical reactivity, undergoing various transformations:

  • Esterification: The carboxylic acid group can react with alcohols or acid chlorides to form esters.
  • Reduction: The ketone or aldehyde functionalities can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: Alcohol groups can be oxidized back to ketones or further oxidized to form carboxylic acids.
  • Alkylation: The compound can participate in alkylation reactions using alkyl halides and strong bases.
  • Grignard Reaction: It can react with Grignard reagents to form new carbon-carbon bonds.
  • Hydrogenation: Unsaturated bonds can be reduced to saturated ones using hydrogen gas and suitable catalysts .

The biological activity of 2-bromo-4-fluoro-3-methoxybenzoic acid has been explored in various contexts, particularly in medicinal chemistry. Its derivatives have shown potential as antifungal agents, especially in the treatment of onychomycosis. The presence of halogen substituents often enhances biological activity by improving lipophilicity and receptor binding affinity .

The synthesis of 2-bromo-4-fluoro-3-methoxybenzoic acid can be achieved through several methods:

  • Halogenation: Starting with 3-methoxybenzoic acid, bromination and fluorination can be performed using bromine and fluorine sources under controlled conditions.
  • Nitration followed by Reduction: Nitrating a suitable precursor followed by reduction can yield the desired halogenated product.
  • Direct Functionalization: Using transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, allows for the introduction of bromine and fluorine substituents onto the aromatic ring .

2-Bromo-4-fluoro-3-methoxybenzoic acid finds applications primarily in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various bioactive compounds, including antifungal agents.
  • Chemical Research: Used as a building block in organic synthesis for developing new materials or pharmaceuticals.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against fungi .

Interaction studies involving 2-bromo-4-fluoro-3-methoxybenzoic acid focus on its binding affinity to biological targets. Research indicates that its structural modifications can significantly influence its interaction with enzymes and receptors, leading to varying degrees of biological efficacy. Studies often utilize techniques such as molecular docking simulations to predict binding interactions with target proteins involved in fungal infections or other diseases .

Several compounds share structural similarities with 2-bromo-4-fluoro-3-methoxybenzoic acid, including:

Compound NameMolecular FormulaKey Features
2-Bromo-4-fluorobenzoic acidC7H4BrFO2C_7H_4BrFO_2Lacks the methoxy group; simpler structure
2-Bromo-4-fluoro-5-methoxybenzoic acidC8H6BrFO3C_8H_6BrFO_3Different methoxy position; potential different reactivity
4-Fluoro-2-bromobenzoic acidC7H4BrFO2C_7H_4BrFO_2Similar halogenation pattern; lacks methoxy group

Uniqueness: The presence of both bromine and fluorine atoms along with a methoxy group distinguishes 2-bromo-4-fluoro-3-methoxybenzoic acid from its analogs. This unique combination may enhance its solubility and biological activity compared to similar compounds that lack these features .

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

247.94843 g/mol

Monoisotopic Mass

247.94843 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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